molecular formula C5H5F3N2S B2583746 1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol CAS No. 2411261-79-3

1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol

Cat. No. B2583746
CAS RN: 2411261-79-3
M. Wt: 182.16
InChI Key: TUMXFUGDXAXCMS-UHFFFAOYSA-N
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Description

“1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules . The thiol group (-SH) is similar to the hydroxyl group (-OH) in alcohols, but contains a sulfur atom instead of oxygen.


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The trifluoromethyl group can be introduced using various methods, such as the reaction with trifluoromethylating reagents . The thiol group can be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” would consist of a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a thiol group at the 4-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The trifluoromethyl group is generally stable under a wide range of conditions, while the thiol group can participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” would depend on its molecular structure. Pyrazoles are generally stable compounds. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on pyrazole derivatives, including those with trifluoromethyl groups, has demonstrated significant potential in medicinal chemistry, especially as analgesic and anti-inflammatory agents. For instance, Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole moieties, exhibiting notable analgesic and antioxidant properties. This illustrates the utility of pyrazole derivatives in developing new therapeutic agents (Karrouchi et al., 2016).

Anticancer and Antimicrobial Applications

Compounds structurally similar to 1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol have been evaluated for their anticancer and antimicrobial activities. Kate et al. (2018) reported on Schiff bases acting as DNA gyrase B inhibitors, showcasing antibacterial, anti-inflammatory, and antioxidant activities. These findings underscore the potential for developing new treatments targeting various diseases (Kate et al., 2018).

Charge-Transfer Chemistry and Material Science

Adam et al. (2021) investigated the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, a class of compounds related to 1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol. Their research into the complexation with π-acceptors highlights the relevance of such compounds in developing materials with novel optical properties, furthering the scope of applications in material science (Adam et al., 2021).

Future Directions

The future directions for research on “1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol” would depend on its biological activity and potential applications. Pyrazole derivatives are of interest in medicinal chemistry and agrochemistry, so it’s possible that future research could explore these areas .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXFUGDXAXCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(trifluoromethyl)pyrazole-4-thiol

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